molecular formula C18H15ClN4O2 B3006076 (E)-3-((1-(3-(2-chlorophenyl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2035023-33-5

(E)-3-((1-(3-(2-chlorophenyl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B3006076
CAS No.: 2035023-33-5
M. Wt: 354.79
InChI Key: PIODIWAGTPAASI-AATRIKPKSA-N
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Description

The compound (E)-3-((1-(3-(2-chlorophenyl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile features a pyrrolidine ring substituted with a 2-chlorophenyl acryloyl group (in the E-configuration) and a pyrazine-2-carbonitrile moiety linked via an ether oxygen. The E-configuration of the acryloyl group is critical for its spatial orientation and intermolecular interactions, as confirmed by X-ray crystallography in analogous compounds .

Properties

IUPAC Name

3-[1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O2/c19-15-4-2-1-3-13(15)5-6-17(24)23-10-7-14(12-23)25-18-16(11-20)21-8-9-22-18/h1-6,8-9,14H,7,10,12H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIODIWAGTPAASI-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-((1-(3-(2-chlorophenyl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a compound of increasing interest in the pharmaceutical and biochemical research fields due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C17H19ClN4OC_{17}H_{19}ClN_4O and a molecular weight of approximately 339.8 g/mol. Its structure features a pyrazine ring, a pyrrolidine moiety, and a chlorophenyl group, which contribute to its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer progression and inflammation, such as BRAF(V600E) and EGFR .
  • Receptor Modulation : It may interact with various receptors, leading to altered cellular signaling pathways that can affect cell proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrazine compounds exhibit antimicrobial properties, potentially making this compound useful in treating infections .

Antitumor Activity

Numerous studies have investigated the antitumor properties of pyrazine derivatives, including this compound. For instance, research has demonstrated that certain derivatives can inhibit tumor growth in vitro and in vivo models by targeting key signaling pathways associated with cancer cell survival and proliferation .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential. It appears to inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO), which are critical mediators in inflammatory responses .

Antimicrobial Properties

Research into related pyrazine compounds indicates significant antimicrobial activity against various pathogens. The mechanism often involves disrupting bacterial cell membranes, leading to cell lysis .

Structure-Activity Relationship (SAR)

The effectiveness of this compound is influenced by its structural components:

Structural FeatureImpact on Activity
Pyrazine ringEssential for bioactivity; facilitates interaction with biological targets
Chlorophenyl groupEnhances lipophilicity and receptor binding affinity
Pyrrolidine moietyContributes to overall stability and solubility

Case Studies

  • Antitumor Efficacy : A study conducted on various pyrazole derivatives demonstrated that modifications at the pyrrolidine position significantly enhanced antitumor activity against breast cancer cell lines .
  • Inhibitory Effects on Inflammation : In an experimental model of arthritis, derivatives similar to the compound showed reduced swelling and joint damage, indicating strong anti-inflammatory properties .

Comparison with Similar Compounds

a. 3-((1-(Thiophene-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile ()

  • Structural Difference : Replaces the 2-chlorophenyl acryloyl group with a thiophene-3-carbonyl moiety.
  • Impact :
    • Electronic Effects : Thiophene’s electron-rich aromatic system may enhance π-π stacking interactions compared to the electron-withdrawing chloro substituent in the target compound.
    • Solubility : Thiophene’s lower lipophilicity (clogP ~2.1) vs. 2-chlorophenyl (clogP ~3.5) could improve aqueous solubility .

b. 3-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrazine-2-carbonitrile ()

  • Structural Difference : Substitutes the acryloyl group with a trifluoromethylpyridine carbonyl.
  • Molecular Weight: Higher MW (363.29 g/mol vs. ~355.8 g/mol for the target compound) due to the CF₃ group .

c. (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide ()

  • Structural Difference : Contains a benzodioxol-imidazolyl scaffold instead of pyrrolidine-pyrazine.
  • Relevance : Demonstrates the importance of X-ray crystallography in confirming E-configuration and spatial arrangement, a critical factor in bioactivity .

Electronic and Steric Effects

  • Pyrazine-Carbonitrile Moiety : Present in all analogs, this group contributes to hydrogen bonding (via nitrile) and π-stacking (pyrazine ring), enhancing target binding in enzyme inhibition or receptor interactions .

Data Table: Comparative Analysis of Structural Analogs

Compound Name Substituent Molecular Weight (g/mol) Key Properties
(E)-3-((1-(3-(2-Chlorophenyl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile 2-Chlorophenyl acryloyl ~355.8 High lipophilicity (clogP ~3.5)
3-((1-(Thiophene-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile Thiophene-3-carbonyl ~328.3 Improved solubility (clogP ~2.1)
3-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrazine-2-carbonitrile 6-(Trifluoromethyl)pyridine 363.29 Enhanced metabolic stability

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